6-Cyanopicolinamide
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Overview
Description
6-Cyanopicolinamide is a chemical compound with the molecular formula C7H5N3O. It is a derivative of picolinamide, where a cyano group is attached to the sixth position of the pyridine ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Cyanopicolinamide can be synthesized through several methods. One common synthetic route involves the reaction of 6-chloropicolinamide with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group.
Another method involves the direct cyanation of picolinamide using cyanogen bromide (BrCN) in the presence of a base such as triethylamine. This reaction also requires controlled conditions to ensure the selective formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to ensure efficient production. Common industrial methods may include continuous flow processes and the use of automated reactors to maintain consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Cyanopicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
6-Cyanopicolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Cyanopicolinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Cyanopicolinamide can be compared with other similar compounds, such as:
Picolinamide: The parent compound without the cyano group.
6-Chloropicolinamide: A precursor in the synthesis of this compound.
6-Aminopicolinamide: A derivative where the cyano group is replaced with an amino group.
Uniqueness
This compound is unique due to the presence of the cyano group, which imparts distinct chemical and biological properties. This functional group can participate in various reactions and interactions, making the compound versatile for different applications.
Properties
IUPAC Name |
6-cyanopyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQROIGOHGXLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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